molecular formula C21H30O9S B569044 6-​β-​Hydroxycortisol Sulfate CAS No. 53587-06-7

6-​β-​Hydroxycortisol Sulfate

Cat. No.: B569044
CAS No.: 53587-06-7
M. Wt: 458.522
InChI Key: DHXWQUUKVSNJDI-UJXAPRPESA-N
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Description

6-β-Hydroxycortisol Sulfate is a metabolite of cortisol, an endogenous steroid hormone. It is produced through the hydroxylation of cortisol by the enzyme cytochrome P450 3A4 (CYP3A4) and subsequent sulfation. This compound is primarily excreted in urine and serves as a biomarker for the activity of CYP3A4, which plays a crucial role in drug metabolism and the clearance of cortisol from the body .

Mechanism of Action

Target of Action

The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .

Mode of Action

6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Pathways

The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .

Pharmacokinetics

The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .

Result of Action

The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .

Action Environment

The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Analysis

Biochemical Properties

6-β-Hydroxycortisol Sulfate plays a significant role in biochemical reactions. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), which catalyzes the formation of 6-β-Hydroxycortisol Sulfate from cortisol in the liver and other tissues . The nature of these interactions involves the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, thereby affecting cortisol metabolism .

Cellular Effects

The effects of 6-β-Hydroxycortisol Sulfate on various types of cells and cellular processes are primarily related to its influence on cortisol metabolism. By accelerating the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-β-Hydroxycortisol Sulfate involves its binding interactions with biomolecules and its role in enzyme activation. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K . These interactions contribute to the urinary excretion of 6-β-Hydroxycortisol Sulfate .

Temporal Effects in Laboratory Settings

The effects of 6-β-Hydroxycortisol Sulfate over time in laboratory settings have been observed in studies involving its urinary excretion . It has been considered a marker of drug induction and inhibition in humans and laboratory animals .

Dosage Effects in Animal Models

The effects of 6-β-Hydroxycortisol Sulfate vary with different dosages in animal models. For instance, Oat3(–/–) mice showed significantly reduced renal clearance of 6-β-Hydroxycortisol Sulfate compared with wild-type mice .

Metabolic Pathways

6-β-Hydroxycortisol Sulfate is involved in the metabolic pathways of cortisol. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), thereby affecting metabolic flux or metabolite levels .

Transport and Distribution

6-β-Hydroxycortisol Sulfate is transported and distributed within cells and tissues through its interactions with transporters such as the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K .

Subcellular Localization

As a metabolite of cortisol, it is likely to be found in compartments or organelles involved in cortisol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-β-Hydroxycortisol Sulfate involves multiple steps:

    Hydroxylation of Cortisol: Cortisol undergoes hydroxylation at the 6-β position by the enzyme CYP3A4 to form 6-β-Hydroxycortisol.

    Sulfation: The hydroxyl group at the 6-β position is then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 6-β-Hydroxycortisol Sulfate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-β-Hydroxycortisol Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-β-Hydroxycortisol Sulfate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

53587-06-7

Molecular Formula

C21H30O9S

Molecular Weight

458.522

IUPAC Name

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate

InChI

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1

InChI Key

DHXWQUUKVSNJDI-UJXAPRPESA-N

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O

Synonyms

6-β-Hydroxycortisol Monosulfate

Origin of Product

United States

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